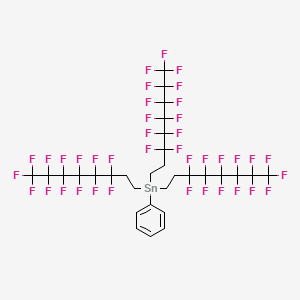
Phenyltris((perfluorohexyl)ethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyltris((perfluorohexyl)ethyl)stannane is a chemical compound that belongs to the class of organotin compounds. It is characterized by the presence of a phenyl group attached to a tin atom, which is further bonded to three perfluorohexyl ethyl groups. This compound is known for its unique properties, including high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyltris((perfluorohexyl)ethyl)stannane typically involves a multi-step process. One common method includes the preparation of (perfluorohexyl)ethylmagnesium iodide, which is then reacted with phenyltin trichloride. The detailed steps are as follows :
-
Preparation of (Perfluorohexyl)ethylmagnesium Iodide
- A 500-mL, three-necked flask equipped with a stirring bar and a reflux condenser is dried and cooled under argon.
- Dry ether and 2-perfluorohexyl-1-iodoethane are added to magnesium in the flask.
- The reaction is initiated by sonication and additional dry ether is added while stirring.
- The mixture is heated at reflux and allowed to stand until it reaches room temperature.
-
Formation of this compound
- Phenyltin trichloride is dissolved in dry benzene and added to the Grignard reagent prepared in the previous step.
- The reaction mixture is heated at reflux overnight, then diluted with ether and hydrolyzed with saturated ammonium chloride solution.
- The organic layer is separated, dried, and purified by column filtration over silica.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyltris((perfluorohexyl)ethyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The phenyl group or the perfluorohexyl ethyl groups can be substituted under specific conditions.
Oxidation and Reduction: The tin atom can undergo oxidation or reduction, altering the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and organometallic compounds. Conditions typically involve the use of solvents like benzene or ether and controlled temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organotin derivatives, while oxidation may produce tin oxides.
Applications De Recherche Scientifique
Phenyltris((perfluorohexyl)ethyl)stannane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of high-performance materials, coatings, and as a stabilizer in polymers.
Mécanisme D'action
The mechanism of action of Phenyltris((perfluorohexyl)ethyl)stannane involves its interaction with molecular targets through its organotin moiety. The tin atom can form bonds with various substrates, facilitating reactions such as catalysis or stabilization. The perfluorohexyl groups provide hydrophobic properties, enhancing the compound’s stability and solubility in non-polar solvents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-perfluorohexylethyl)tin Hydride: Similar in structure but lacks the phenyl group.
Phenyltris((perfluorooctyl)ethyl)stannane: Contains longer perfluorinated chains.
Uniqueness
Phenyltris((perfluorohexyl)ethyl)stannane is unique due to its combination of a phenyl group and perfluorohexyl ethyl groups, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring both hydrophobicity and chemical robustness.
Propriétés
Numéro CAS |
175354-30-0 |
|---|---|
Formule moléculaire |
C30H17F39Sn |
Poids moléculaire |
1237.1 g/mol |
Nom IUPAC |
phenyl-tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane |
InChI |
InChI=1S/3C8H4F13.C6H5.Sn/c3*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;1-2-4-6-5-3-1;/h3*1-2H2;1-5H; |
Clé InChI |
AQCCETXOSNSMHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


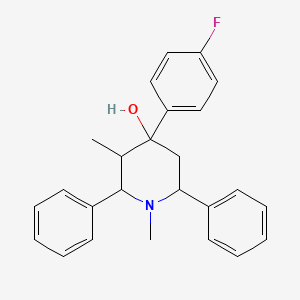

![2-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14145495.png)

![(E)-1-[2,6-dibromo-4-(octadecyloxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14145511.png)
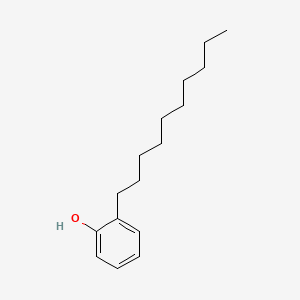
![4-Amino-3-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-1-naphthalenesulfonic acid](/img/structure/B14145518.png)
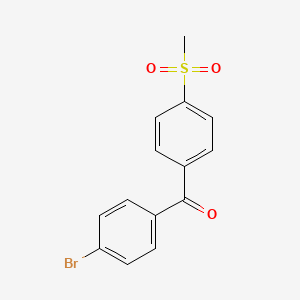
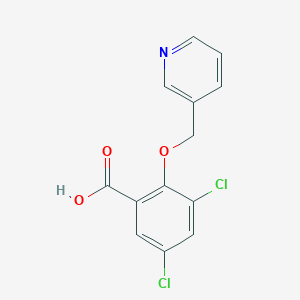
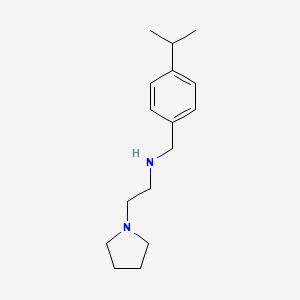
![4,4,5,5-tetramethyl-2-[(Z)-2-methylpent-3-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B14145542.png)
![ethyl N'-[4-(methylcarbamoyl)-1-(2-oxopropyl)-1H-imidazol-5-yl]-N-phenylcarbamimidothioate](/img/structure/B14145545.png)
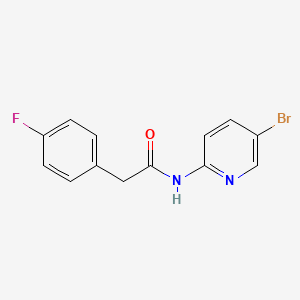
![2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine)](/img/structure/B14145555.png)
